

# A Technical Guide to the Crystal Structure of Acetone Thiosemicarbazone

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## Compound of Interest

Compound Name: Acetone thiosemicarbazone

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This guide provides a detailed overview of the crystal structure of **acetone thiosemicarbazone** (ATSC), a compound of interest in coordination chemistry and pharmacology. The following sections present its crystallographic data, experimental protocols for its synthesis and crystal growth, and a structural comparison to related active compounds.

## Crystal Structure and Crystallographic Data

The crystal structure of **acetone thiosemicarbazone** was determined by X-ray diffraction. The compound crystallizes in the triclinic space group  $P\bar{1}$ , with two molecules per unit cell.<sup>[1]</sup> Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for **Acetone Thiosemicarbazone**<sup>[1]</sup>

Parameter	Value
Empirical formula	C <sub>4</sub> H <sub>9</sub> N <sub>3</sub> S
Formula weight	131.20 g/mol
Crystal system	Triclinic
Space group	P $\bar{1}$
a (Å)	7.854 (4)
b (Å)	7.791 (4)
c (Å)	6.307 (2)
$\alpha$ (°)	111.52 (2)
$\beta$ (°)	109.82 (2)
$\gamma$ (°)	85.12 (2)
Volume (Å <sup>3</sup> )	Not explicitly stated in the source text.
Z	2
Calculated density (g cm <sup>-3</sup> )	1.282
Observed density (g cm <sup>-3</sup> )	1.27

Table 2: Selected Bond Lengths in **Acetone Thiosemicarbazone**[\[1\]](#)

Bond	Length (Å)
N-N	1.398 (6)
C(2)-N(1)	1.286 (7)

## Experimental Protocols

### Synthesis of Acetone Thiosemicarbazone

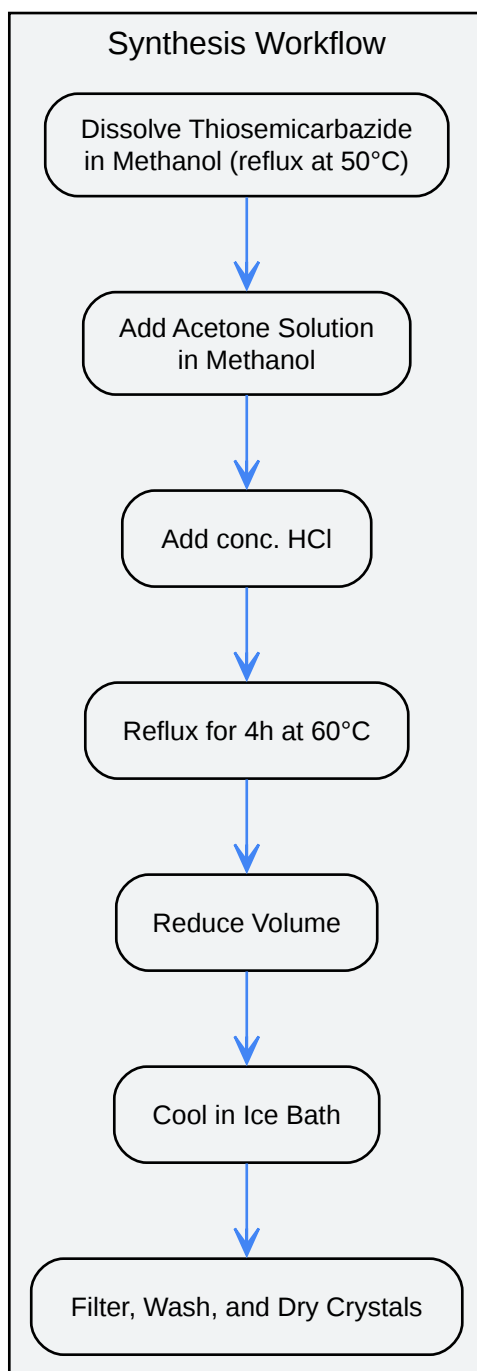
A common method for the synthesis of **acetone thiosemicarbazone** involves the condensation reaction of thiosemicarbazide and acetone.[\[2\]](#)[\[3\]](#)

## Materials:

- Thiosemicarbazide
- Acetone
- Methanol
- Concentrated Hydrochloric Acid (HCl)

## Procedure:

- Dissolve thiosemicarbazide (0.01 mol, 0.182 g) in methanol (30 mL) by refluxing at 50 °C.
- To the refluxing solution, add a solution of acetone (0.1 mol, 0.87 mL) in methanol (30 mL).
- Add a few drops of concentrated HCl to the reaction mixture.
- Continuously stir and reflux the mixture for 4 hours at 60 °C.
- Reduce the volume of the reaction mixture.
- Cool the solution in an ice-water bath to precipitate the crystals of **acetone thiosemicarbazone**.
- Collect the crystals by filtration, wash with cold methanol, and dry in a desiccator over silica gel.<sup>[2][3]</sup>



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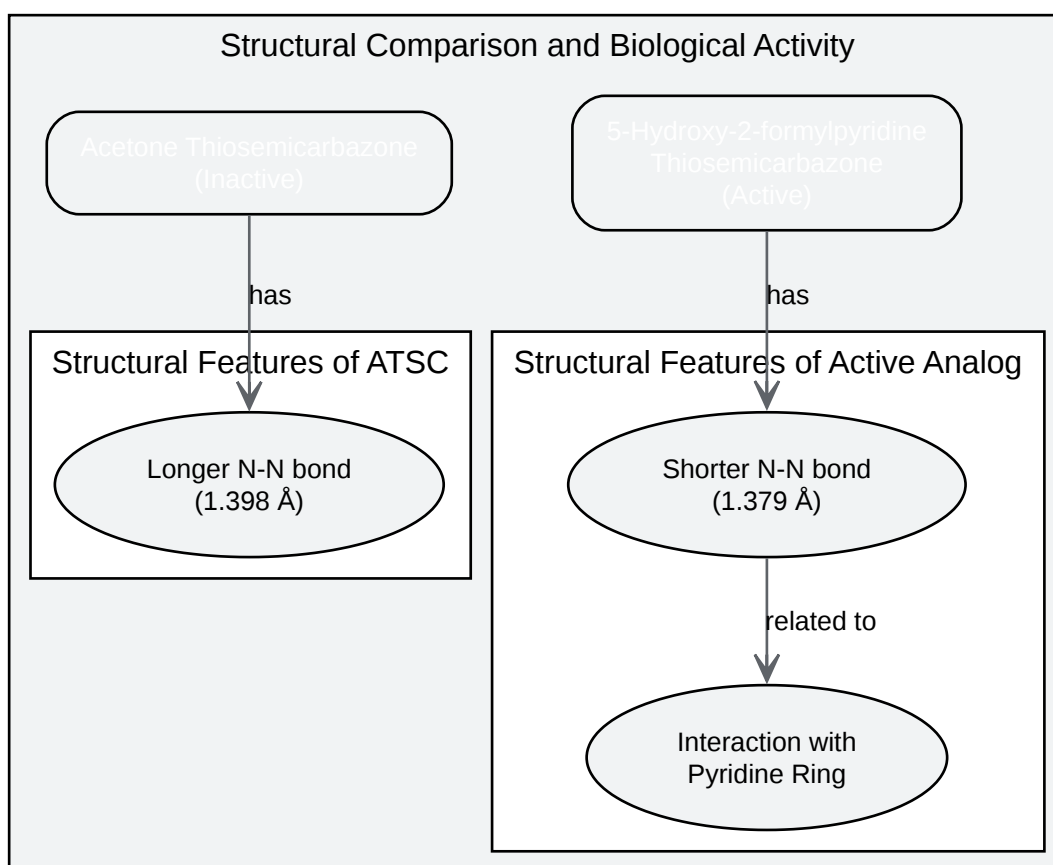
Synthesis of **Acetone Thiosemicarbazone**.

## Crystal Structure Determination

The crystal structure of **acetone thiosemicarbazone** was determined using X-ray diffraction techniques.[1] The intensity data were collected and analyzed to solve and refine the molecular structure.

## Structural Analysis and Biological Activity Correlation

Thiosemicarbazones are a class of compounds known for their potential biological activities, including antitumor properties.[4] However, **acetone thiosemicarbazone** is reported to be inactive as an antitumor agent, in contrast to other derivatives like 5-hydroxy-2-formylpyridine thiosemicarbazone.[1] A key structural difference highlighted in the crystallographic study is the longer N-N bond in **acetone thiosemicarbazone** (1.398 Å) compared to the active pyridine derivative (1.379 Å). This variation in bond length may be a contributing factor to the observed difference in biological activity. The shorter bond in the active compound is suggested to be related to an interaction with the pyridine ring.[1]



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Structure-Activity Relationship Comparison.

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